Mogroside VI
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Descripción general
Descripción
Mogroside VI is a glycoside compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound belongs to the cucurbitane-type triterpene glycosides and is known for its intense sweetness, which is significantly higher than that of sucrose. This compound is one of the minor mogrosides found in monk fruit, contributing to its sweet taste and potential health benefits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of mogrosides, including Mogroside VI, involves complex glycosylation processes. The primary method includes the biotransformation of mogrol, the aglycone form, through enzymatic glycosylation. This process typically involves the use of glycosyltransferases to attach glucose units to mogrol .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Engineered host cells, such as yeast or bacteria, are used to produce mogrol glycosides at high purity and yield. This method is advantageous due to its scalability and efficiency in producing large quantities of mogrosides .
Análisis De Reacciones Químicas
Types of Reactions: Mogroside VI undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the glucose units.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions can replace specific functional groups on the mogrol backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions include modified mogrosides with altered sweetness and potential therapeutic properties .
Aplicaciones Científicas De Investigación
Mogroside VI has a wide range of applications in scientific research:
Chemistry: It is studied for its potential as a natural sweetener and its stability under various conditions.
Biology: Research focuses on its antioxidant and anti-inflammatory properties.
Industry: It is used in the food industry as a non-caloric sweetener and flavor enhancer.
Mecanismo De Acción
Mogroside VI exerts its effects primarily through its interaction with various molecular targets and pathways:
Antioxidant Activity: It reduces oxidative stress by scavenging reactive oxygen species.
Anti-inflammatory Effects: this compound modulates inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Neuroprotection: It protects neuronal cells by stabilizing mitochondrial function and reducing apoptosis. .
Comparación Con Compuestos Similares
Mogroside VI is compared with other mogrosides, such as Mogroside V and Mogroside III:
Mogroside V: The most abundant mogroside in monk fruit, known for its intense sweetness.
Mogroside III: Another minor mogroside with similar sweetening properties but different glycosylation patterns.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness and potential health benefits. It is also less abundant compared to Mogroside V, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
189307-15-1 |
---|---|
Fórmula molecular |
C66H112O34 |
Peso molecular |
1449.6 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C66H112O34/c1-24(9-13-37(63(4,5)88)98-61-55(100-59-53(87)47(81)41(75)31(21-70)94-59)49(83)43(77)33(96-61)23-90-57-51(85)45(79)39(73)29(19-68)92-57)25-15-16-64(6)34-12-10-26-27(66(34,8)35(71)17-65(25,64)7)11-14-36(62(26,2)3)97-60-54(99-58-52(86)46(80)40(74)30(20-69)93-58)48(82)42(76)32(95-60)22-89-56-50(84)44(78)38(72)28(18-67)91-56/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36+,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+,61+,64+,65-,66+/m1/s1 |
Clave InChI |
LTDANPHZAHSOBN-ISABJOOBSA-N |
SMILES isomérico |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)O)C)C |
SMILES canónico |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)O)C)C |
Origen del producto |
United States |
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